Methyl 2-(prop-2-en-1-yl)hex-3-enoate
Description
Methyl 2-(prop-2-en-1-yl)hex-3-enoate is an unsaturated ester characterized by a hex-3-enoate backbone substituted with a prop-2-en-1-yl (allyl) group at the 2-position. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol. The compound features two double bonds: one in the allyl substituent and another in the hex-3-enoate chain, conferring reactivity typical of conjugated dienes. While direct studies on this compound are sparse in the provided evidence, its structural analogs and synthesis pathways suggest applications in polymer chemistry, fragrance formulation, and organic synthesis intermediates .
Properties
CAS No. |
62243-61-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 2-prop-2-enylhex-3-enoate |
InChI |
InChI=1S/C10H16O2/c1-4-6-8-9(7-5-2)10(11)12-3/h5-6,8-9H,2,4,7H2,1,3H3 |
InChI Key |
MSDLBTXIQBUZBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CC=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(prop-2-en-1-yl)hex-3-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane . The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(prop-2-en-1-yl)hex-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Methyl 2-(prop-2-en-1-yl)hex-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(prop-2-en-1-yl)hex-3-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system . This reactivity is crucial for its biological and chemical activities.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Functional Group Diversity: this compound lacks heteroatoms (N, S) present in analogs like the pyridinyl/cyano derivative or sulfonate , limiting its polarity but enhancing alkene-based reactivity. Chavicyl acetate’s aromatic allyl group contributes to its stability and odor profile, unlike the aliphatic allyl group in the target compound .
Reactivity: The conjugated diene system in this compound may undergo Diels-Alder reactions, similar to other diene-containing esters . Sodium 2-methylprop-2-ene-1-sulphonate’s sulfonate group enhances water solubility, a property absent in the hydrophobic target compound .
Applications: Fragrance applications are prominent for allyl-substituted aromatics (e.g., Chavicyl acetate) but unverified for the aliphatic target compound . The pyridinyl/cyano analog’s nitrogen-rich structure aligns with pharmaceutical intermediates, whereas the target compound’s simpler structure suits polymer crosslinking .
Structural Validation :
- Tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for molecular visualization) are critical for confirming double-bond geometries and steric effects in such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
